An In-depth Technical Guide to 7-Methyl-3H-spiro[isobenzofuran-1,4'-piperidine] and its Core Scaffold
An In-depth Technical Guide to 7-Methyl-3H-spiro[isobenzofuran-1,4'-piperidine] and its Core Scaffold
This technical guide provides a comprehensive overview of the chemical identifiers, properties, synthesis, and applications of the spirocyclic compound 7-Methyl-3H-spiro[isobenzofuran-1,4'-piperidine]. Given the limited direct literature on this specific derivative, this guide is structured around its core scaffold, 3H-spiro[isobenzofuran-1,4'-piperidine], a significant pharmacophore in modern drug discovery. The insights provided herein are intended for researchers, scientists, and professionals in drug development, offering a blend of established data and scientifically grounded extrapolations for the 7-methyl analog.
Introduction: The Significance of the Spiro[isobenzofuran-1,4'-piperidine] Scaffold
The spiro[isobenzofuran-1,4'-piperidine] scaffold is a unique three-dimensional structure that has garnered considerable attention in medicinal chemistry. Its inherent rigidity and defined spatial orientation of functional groups make it an attractive framework for designing selective and potent ligands for various biological targets. The fusion of the isobenzofuran and piperidine rings creates a spirocyclic system that can effectively probe the binding pockets of proteins, potentially leading to enhanced pharmacological activity and improved pharmacokinetic profiles compared to more flexible, acyclic analogs.
Derivatives of this scaffold have shown promise as central nervous system (CNS) agents, melanocortin subtype-4 receptor (MC4R) agonists, and sigma (σ) receptor ligands, highlighting its therapeutic potential across a range of disorders.[1][2][3] The introduction of substituents, such as a methyl group at the 7-position of the isobenzofuran ring, allows for the fine-tuning of the molecule's steric and electronic properties, enabling the exploration of structure-activity relationships (SAR) and the optimization of drug candidates.
Part 1: Chemical Identifiers and Physicochemical Properties
While a specific CAS number for 7-Methyl-3H-spiro[isobenzofuran-1,4'-piperidine] is not readily found in public databases, we can characterize the parent compound and its common salt form. The introduction of a methyl group is a common practice in medicinal chemistry to probe steric and electronic effects, and its impact on the parent compound's properties can be predicted.
Chemical Identifiers of the Core Scaffold
| Identifier | 3H-Spiro[isobenzofuran-1,4'-piperidine] | 3H-Spiro[isobenzofuran-1,4'-piperidine] hydrochloride |
| CAS Number | 38309-60-3[4] | 37663-44-8[5][6] |
| Molecular Formula | C₁₂H₁₅NO[4] | C₁₂H₁₅NO·HCl[5] |
| Molecular Weight | 189.25 g/mol | 225.72 g/mol [5] |
| IUPAC Name | spiro[isobenzofuran-1,4'-piperidine] | spiro[isobenzofuran-1,4'-piperidine] hydrochloride |
| InChI Key | BYOIMOJOKVUNTP-UHFFFAOYSA-N[4] | SFQFBDOOIIHNMY-UHFFFAOYSA-N[6] |
| Canonical SMILES | C1CNCC2(C1)OCC3=CC=CC=C32[4] | C1CNCC2(C1)OCC3=CC=CC=C32.Cl |
| MDL Number | Not Available | MFCD02179146[5] |
| PubChem CID | 59476941[4] | 22509330[5] |
Predicted Physicochemical Properties of 7-Methyl-3H-spiro[isobenzofuran-1,4'-piperidine]
The addition of a methyl group to the 7-position of the isobenzofuran ring is expected to have a modest impact on the overall physicochemical properties. The following table provides predicted values for the 7-methyl derivative based on the known properties of the parent scaffold and general chemical principles.
| Property | Predicted Value for 7-Methyl-3H-spiro[isobenzofuran-1,4'-piperidine] | Rationale for Prediction |
| Molecular Formula | C₁₃H₁₇NO | Addition of a CH₂ group to the parent structure. |
| Molecular Weight | 203.28 g/mol | Increased by the mass of a methyl group (14.03 g/mol ). |
| LogP | ~2.5 - 3.0 | The methyl group is lipophilic, which should slightly increase the LogP compared to the parent compound. |
| pKa | ~8.5 - 9.5 | The basicity of the piperidine nitrogen is not expected to be significantly altered by a remote methyl group on the aromatic ring. |
| Solubility | Slightly lower in aqueous media | The increased lipophilicity from the methyl group will likely decrease water solubility. |
| Appearance | Likely a white to off-white solid | Similar to the parent compound and its derivatives.[5] |
Part 2: Synthesis and Methodologies
The synthesis of the spiro[isobenzofuran-1,4'-piperidine] core is a critical aspect of developing new chemical entities based on this scaffold. Several synthetic routes have been reported, with the choice of method often depending on the desired substitution pattern and the availability of starting materials.
General Synthetic Strategy
A common and effective method for constructing the spiro[isobenzofuran-1,4'-piperidine] system involves the reaction of a lithiated benzamide or a related precursor with a suitable piperidone derivative, followed by acid-catalyzed cyclization. This approach offers good yields and allows for the introduction of various substituents on both the aromatic and piperidine rings.
Proposed Synthesis of 7-Methyl-3H-spiro[isobenzofuran-1,4'-piperidine]
The following is a detailed, step-by-step protocol for the proposed synthesis of 7-Methyl-3H-spiro[isobenzofuran-1,4'-piperidine], adapted from established procedures for analogous compounds.
Step 1: Preparation of N-tert-Boc-4-piperidone
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Rationale: The tert-butyloxycarbonyl (Boc) group is an excellent protecting group for the piperidine nitrogen, preventing side reactions and allowing for controlled functionalization.
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Procedure:
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Dissolve 4-piperidone hydrochloride monohydrate in a mixture of dioxane and water.
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Add di-tert-butyl dicarbonate (Boc₂O) and sodium bicarbonate (NaHCO₃).
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Stir the reaction mixture at room temperature overnight.
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Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-tert-Boc-4-piperidone.
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Step 2: Synthesis of 2-Bromo-N,N-diethyl-3-methylbenzamide
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Rationale: This intermediate is the precursor to the lithiated species required for the key C-C bond formation. The diethylamide group facilitates the ortho-lithiation.
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Procedure:
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Start with 2-bromo-3-methylbenzoic acid.
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Convert the carboxylic acid to the corresponding acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride.
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React the acid chloride with diethylamine in the presence of a base (e.g., triethylamine) to form the desired amide.
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Step 3: Lithiation and Reaction with N-tert-Boc-4-piperidone
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Rationale: This is the crucial step where the two main fragments of the molecule are joined. The ortho-lithiation is directed by the diethylamide group.
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Procedure:
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Dissolve 2-bromo-N,N-diethyl-3-methylbenzamide in anhydrous tetrahydrofuran (THF) and cool to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
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Add n-butyllithium (n-BuLi) dropwise to effect the lithium-halogen exchange.
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Add a solution of N-tert-Boc-4-piperidone in anhydrous THF to the reaction mixture.
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Allow the reaction to proceed at -78 °C for several hours before slowly warming to room temperature.
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Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
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Step 4: Acid-Catalyzed Cyclization and Deprotection
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Rationale: The acidic conditions promote the cyclization to form the isobenzofuran ring and simultaneously remove the Boc protecting group from the piperidine nitrogen.
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Procedure:
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Extract the crude product from the previous step with an organic solvent.
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Treat the organic extract with a strong acid, such as hydrochloric acid (HCl) or trifluoroacetic acid (TFA), and heat to reflux.
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Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
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Neutralize the reaction mixture with a base (e.g., sodium bicarbonate) and extract the final product, 7-Methyl-3H-spiro[isobenzofuran-1,4'-piperidine].
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Purify the product by column chromatography or recrystallization.
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Visualizing the Synthetic Workflow
Caption: Proposed synthetic workflow for 7-Methyl-3H-spiro[isobenzofuran-1,4'-piperidine].
Part 3: Applications in Drug Discovery and Development
The spiro[isobenzofuran-1,4'-piperidine] scaffold is a versatile platform for the development of novel therapeutics targeting a variety of biological systems. The following sections highlight key areas of application.
Central Nervous System (CNS) Agents
A significant body of research has focused on the synthesis of spiro[isobenzofuran-1,4'-piperidine] derivatives as potential CNS agents.[7] These compounds have been investigated for their antidepressant and anxiolytic properties. The rigid spirocyclic structure is thought to mimic the conformation of known CNS drugs, leading to potent interactions with neurotransmitter receptors and transporters. The introduction of a methyl group at the 7-position could modulate the lipophilicity of the molecule, potentially improving its ability to cross the blood-brain barrier and enhancing its CNS activity.
Melanocortin Subtype-4 Receptor (MC4R) Agonists
The melanocortin system plays a crucial role in regulating energy homeostasis, and the MC4R is a key target for the development of anti-obesity drugs. A series of 3H-spiro[isobenzofuran-1,4'-piperidine] based compounds have been designed and synthesized as potent and selective MC4R agonists.[2] These agonists have demonstrated oral bioavailability, making them attractive candidates for clinical development. The 7-methyl derivative could be explored to further optimize the potency, selectivity, and pharmacokinetic properties of these MC4R agonists.
Sigma (σ) Receptor Ligands
Sigma receptors, particularly the σ₁ and σ₂ subtypes, are involved in a wide range of cellular functions and are implicated in various pathological conditions, including cancer, neurodegenerative diseases, and psychiatric disorders. The spiro[isobenzofuran-1,4'-piperidine] moiety has been incorporated into novel fluorescent ligands for the study of σ receptors.[1] These probes have shown high affinity and selectivity, enabling the visualization and characterization of σ receptors in living cells. The development of a 7-methylated version could lead to new research tools with altered photophysical or pharmacological properties.
Visualizing a Potential Signaling Pathway
Caption: Potential signaling pathway of a 7-methyl-spiro[isobenzofuran-1,4'-piperidine] MC4R agonist.
Conclusion
The 7-Methyl-3H-spiro[isobenzofuran-1,4'-piperidine] represents a promising, albeit underexplored, derivative of a highly valuable medicinal chemistry scaffold. While direct experimental data for this specific compound is scarce, a comprehensive understanding of the parent 3H-spiro[isobenzofuran-1,4'-piperidine] system provides a solid foundation for its synthesis and potential applications. The strategic introduction of a methyl group offers a clear path for SAR studies aimed at optimizing the pharmacological and pharmacokinetic properties of this class of compounds. As research into CNS disorders, obesity, and cancer continues to evolve, the versatility and unique structural features of the spiro[isobenzofuran-1,4'-piperidine] scaffold will undoubtedly secure its place as a cornerstone in the development of next-generation therapeutics.
References
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Bauer, V. J., Duffy, B. J., Hoffman, D., Klioze, S. S., Kosley, R. W., Jr., & McFadden, A. R. (1976). Synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] as potential central nervous system agents. Journal of Medicinal Chemistry, 19(11), 1315–1324. [Link]
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Parham, W. E., & Jones, L. D. (1976). Spiro[isobenzofuran-1(3H),4'-piperidin]-3-ones. The Journal of Organic Chemistry, 41(7), 1187–1191. [Link]
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Abbiati, G., et al. (2023). Development of Fluorescent 4‐[4-(3H‐Spiro[isobenzofuran-1,4′- piperidin]-1′-yl)butyl]indolyl Derivatives as High-Affinity Probes to Enable the Study of σ Receptors via Fluorescence-Based Techniques. Journal of Medicinal Chemistry, 66(6), 4049–4065. [Link]
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Tu, Y., et al. (2010). Discovery of potent, selective, and orally bioavailable 3H-spiro[isobenzofuran-1,4'-piperidine] based melanocortin subtype-4 receptor agonists. Bioorganic & Medicinal Chemistry Letters, 20(16), 4895–4900. [Link]
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Abbiati, G., et al. (2023). Development of Fluorescent 4-[4-(3H-Spiro[isobenzofuran-1,4′-piperidin]-1′-yl)butyl]indolyl Derivatives as High-Affinity Probes to Enable the Study of σ Receptors via Fluorescence-Based Techniques. Journal of Medicinal Chemistry, 66(6), 4049-4065. [Link]
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Bauer, V. J., et al. (1979). Synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] as Potential Central Nervous System Agents. 5. Conformationally Mobile Analogues Derived by Furan Ring Opening. Journal of Medicinal Chemistry, 22(11), 1347-1354. [Link]
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